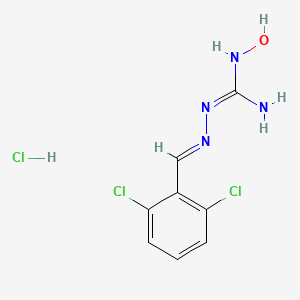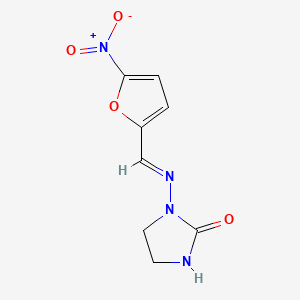
Wincef
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with antibacterial activity. Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Scientific Research and Drug Development : Scientific understanding in fields like drug development is assembled from multiple sources, including facts, knowledge, beliefs, and hypotheses. BioDash, a Semantic Web application, exemplifies the integration of diverse and related facts into a visually descriptive and interactive display, aiding decision-making in drug discovery (Neumann & Quan, 2005).
Data Sharing Practices and Perceptions in Science : In the 21st century, scientific research has become more data-intensive and collaborative. A study involving 1,329 scientists explored current data sharing practices and perceptions, highlighting the importance of data accessibility, discovery, re-use, preservation, and sharing for the verification of results and extending research (Tenopir et al., 2011).
Genome Engineering Technologies : Techniques like Zinc-finger nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and CRISPR/Cas-based methods are redefining biological research. These technologies enable genetic modifications by inducing DNA breaks that stimulate repair mechanisms at specific genomic locations (Gaj, Gersbach, & Barbas, 2013).
Behavioral Biases in Scientific Research : Biases can impact the evolution of knowledge in scientific research. Researchers are subject to unconscious bias, which can distort their interpretation of data and analysis. Acknowledging and separating these biases is crucial for the integrity of scientific research (Baddeley, 2015).
Technological Developments and Scientific Research : The development and application of technology, such as in drug development and gene editing, have significant implications for society and scientific research. Balancing technological advancement with ethical, legal, and social aspects is critical (Schuurbiers & Fisher, 2009).
NMR/MRI in Food Science and Processing : Low-field benchtop 1H nuclear magnetic resonance (LF-NMR) relaxometry and Magnetic Resonance Imaging (MRI) are non-invasive analytical tools used in food science. They offer insights into the internal structure of samples without disruption, demonstrating the application of advanced technologies in scientific research (Kirtil & Oztop, 2016).
properties
Product Name |
Wincef |
|---|---|
Molecular Formula |
C19H24N8O10S3 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12-;/t13-,17-;/m1./s1 |
InChI Key |
PFMOESPYOJZCSI-GRHXURATSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
synonyms |
cefoselis FK 037 FK-037 FK037 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide](/img/structure/B1242209.png)
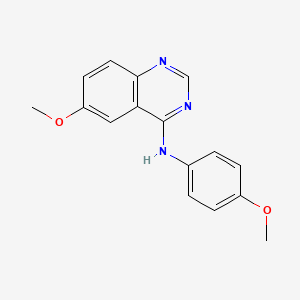

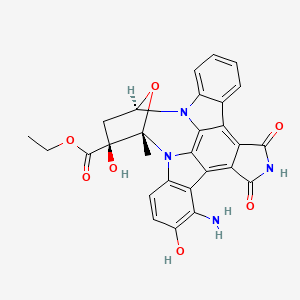


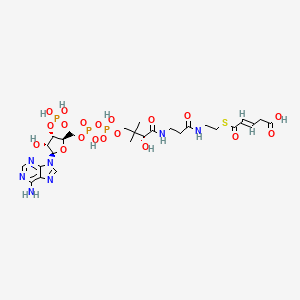

![TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]](/img/structure/B1242222.png)

